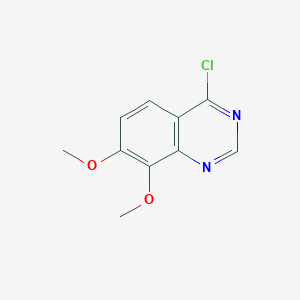

4-Chloro-7,8-dimethoxyquinazoline

描述

4-Chloro-7,8-dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-7,8-dimethoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H9ClN2O2

- Molecular Weight : 224.64 g/mol

- CAS Number : 45790021

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including acylation and cyclization reactions, which yield a range of quinazoline derivatives with varying biological activities.

Antitumor Activity

This compound has been investigated for its antitumor properties. In a study assessing its effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), it demonstrated significant antiproliferative activity. The results indicated that the compound was more potent than some existing chemotherapeutics, with a GI50 value of approximately 0.44 μM for MDA-MB-468 cells .

Table 1: Antitumor Activity of this compound

| Cell Line | GI50 (μM) | Comparison Drug | GI50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 1.60 | Doxorubicin | 0.80 |

| MDA-MB-468 | 0.44 | Doxorubicin | 0.50 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid . Its broad-spectrum activity includes efficacy against gram-positive bacteria and mycobacterial strains.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <1 µg/mL |

| Enterococcus faecalis | <1 µg/mL |

| Mycobacterium tuberculosis | <5 µg/mL |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it has shown inhibition of phosphodiesterase (PDE) enzymes, particularly PDE1B, with an IC50 value as low as 35 nM . This inhibition can lead to increased levels of cyclic nucleotides within cells, affecting various downstream signaling pathways critical for cell proliferation and survival.

Case Studies

- Anticancer Study : A focused library of mono-acylated derivatives was screened for anti-breast cancer activity where this compound exhibited superior potency compared to other tested compounds . The study highlighted the need for novel agents in treating triple-negative breast cancer (TNBC), emphasizing the compound's potential as a non-toxic therapeutic option.

- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of quinazoline derivatives, this compound was part of a series that demonstrated significant activity against resistant strains such as MRSA and vancomycin-resistant Enterococcus . The low cytotoxicity observed in primary mammalian cell lines further supports its therapeutic potential.

科学研究应用

Pharmaceutical Development

Targeted Cancer Therapies

4-Chloro-7,8-dimethoxyquinazoline has been extensively studied for its anticancer properties. Research indicates that it serves as a key intermediate in the synthesis of various pharmaceuticals targeting cancer and inflammatory diseases. For instance, a study highlighted its efficacy against human colorectal cancer cell lines (HCT116, HT29, SW620), showing significant cytotoxicity with IC50 values ranging from 5.80 µM to 8.50 µM . The compound induces apoptosis through mechanisms such as cell cycle arrest and activation of intrinsic apoptotic pathways .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, impacting metabolic pathways relevant to cancer treatment. Its structural properties allow it to effectively bind with specific enzymes, modulating their activity and influencing cellular responses.

Agricultural Chemistry

This compound is utilized in developing agrochemicals, particularly herbicides and pesticides. These applications aim to enhance crop yields while minimizing environmental impact. The compound's effectiveness in this area is attributed to its ability to interact with biological targets in plants and pests, leading to improved agricultural practices .

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme inhibition mechanisms. Researchers utilize it to gain insights into various metabolic pathways, which can lead to the identification of new therapeutic targets for diseases such as cancer and inflammation .

Material Science

This compound finds applications in material science as well. It is involved in synthesizing novel materials like polymers and coatings that exhibit enhanced durability and chemical resistance. This characteristic makes it valuable for developing advanced materials used in various industrial applications .

Diagnostic Tools

The compound is also being explored for use in diagnostic assays. Its ability to aid in the detection of specific biomarkers associated with diseases facilitates early diagnosis and improved patient outcomes. This application highlights its potential beyond therapeutic uses into the realm of medical diagnostics .

Case Studies and Research Findings

Several studies have underscored the therapeutic potential of this compound:

- Study on Glioblastoma Cells : This research demonstrated that the compound significantly reduced cell viability in U87MG glioblastoma cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Combination Therapy Research : Investigations into combination therapies revealed that pairing this compound with other anticancer agents enhanced cytotoxicity in resistant cancer cell lines, indicating a synergistic effect that could improve treatment outcomes.

- In Vivo Studies : Animal model studies indicated significant tumor regression when administering this compound in xenograft models of breast cancer, with reported tumor size reductions exceeding 50% compared to control groups.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has poor water solubility, potentially affecting its bioavailability. However, it demonstrates favorable absorption characteristics when administered via alternative routes such as subcutaneous injection. Stability studies indicate that environmental factors like temperature and pH can influence the compound's efficacy and stability.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-7,8-dimethoxyquinazoline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via chlorination of precursor quinazolines. For example, reductive deselenation of selenadiazoloquinolones followed by chlorination (e.g., using POCl₃) yields 4-chloro derivatives . Optimize reaction time (18–24 hours) and solvent choice (e.g., DMSO for cyclization) to achieve yields >65%, as demonstrated in analogous syntheses .

- Key Variables : Temperature (reflux conditions), solvent polarity, and stoichiometry of chlorinating agents.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Purity ≥95% is typical for research-grade material .

Structural Confirmation : Employ H/C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; [M+H]⁺ expected at m/z 239.035) .

Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve substituent positions .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates .

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electrochemical behavior of this compound derivatives?

- Case Study : Ferrocenyl-substituted quinazolines exhibit redox activity localized at the ferrocene unit (E₁/₂ ~0.5 V vs. Ag/AgCl). DFT calculations (B3LYP/6-31G*) replicate experimental geometries and redox potentials, aiding in designing electroactive analogs .

- Application : Screen substituents (e.g., methoxy vs. ethoxy) to modulate electron-withdrawing/donating effects on redox potentials .

Q. What strategies resolve contradictory bioactivity data for this compound in kinase inhibition assays?

- Troubleshooting Framework :

Assay Validation : Confirm kinase isoform selectivity (e.g., EGFR vs. VEGFR) using recombinant proteins.

Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts .

Metabolite Interference : Test for hydrolytic degradation products (e.g., 7,8-dimethoxyquinazoline) via LC-MS .

Q. How can isotopic labeling (e.g., C) track metabolic pathways of this compound in vitro?

- Protocol :

Synthesize C-labeled analogs at the methoxy groups via CH₃I alkylation.

Incubate with liver microsomes and analyze metabolites via LC-C NMR coupling.

Identify demethylation or glucuronidation pathways .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (141–143°C vs. 135–138°C)?

- Root Causes :

- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) may produce different crystal forms .

- Impurities : Residual DMSO or chlorinated byproducts depress observed melting points .

Q. Experimental Design Tables

Table 1. Optimization of Chlorination Reaction

| Precursor | Chlorinating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 7,8-Dimethoxyquinoline | POCl₃ | Toluene | 18 | 65 |

| Selenadiazoloquinolone | Cl₂ | DCM | 24 | 72 |

| Adapted from |

Table 2. Electrochemical Parameters for Derivatives

| Derivative | E₁/₂ (V vs. Ag/AgCl) | DFT-Predicted E (V) |

|---|---|---|

| 4-Chloro-7,8-dimethoxy | 0.48 | 0.51 |

| 4-Fluoro-7,8-dimethoxy | 0.53 | 0.55 |

| Data from |

属性

IUPAC Name |

4-chloro-7,8-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPKBBLAXBUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672168 | |

| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211320-77-3 | |

| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。